molecular formula C20H22ClNO2 B2468317 (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 1226442-26-7

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone

Cat. No. B2468317
CAS RN: 1226442-26-7
M. Wt: 343.85
InChI Key: MKROPHOUTOXDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone, also known as BAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAM is a member of the piperidine class of compounds and has a molecular weight of 345.84 g/mol.

Advantages and Limitations for Lab Experiments

One advantage of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a useful tool for studying the role of DAT in neurological disorders. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, this compound's mechanism of action is not fully understood, which can complicate its use in certain experiments.

Future Directions

There are several future directions for the study of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone. One area of research could focus on the development of new treatments for ADHD and drug addiction based on this compound's ability to modulate DAT activity. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential toxicity. Finally, this compound's potential as a stimulant could be further explored for its potential use in the treatment of other neurological disorders, such as depression and Parkinson's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate DAT activity has made it a promising candidate for the development of new treatments for ADHD and drug addiction. However, further research is needed to fully understand its mechanism of action and potential toxicity. Overall, this compound represents an exciting area of research with significant potential for the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of (4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone involves the reaction of 4-piperidone hydrochloride with benzyl chloride in the presence of sodium hydroxide to produce 4-(benzyloxymethyl)piperidine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to produce this compound. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

(4-((Benzyloxy)methyl)piperidin-1-yl)(2-chlorophenyl)methanone has been extensively studied for its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of the dopamine transporter (DAT). DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition has been linked to the treatment of several neurological disorders, including attention deficit hyperactivity disorder (ADHD) and drug addiction. This compound has been shown to inhibit DAT activity in vitro and in vivo, making it a promising candidate for the development of new treatments for these disorders.

properties

IUPAC Name

(2-chlorophenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c21-19-9-5-4-8-18(19)20(23)22-12-10-17(11-13-22)15-24-14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROPHOUTOXDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.